molecular formula C9H12NO3P B14571675 Diprop-2-en-1-yl (2-cyanoethenyl)phosphonate CAS No. 61256-75-5

Diprop-2-en-1-yl (2-cyanoethenyl)phosphonate

Cat. No.: B14571675
CAS No.: 61256-75-5
M. Wt: 213.17 g/mol
InChI Key: VVMAQSQLZUYISC-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl (2-cyanoethenyl)phosphonate is an organophosphorus compound characterized by the presence of both a phosphonate group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diprop-2-en-1-yl (2-cyanoethenyl)phosphonate can be achieved through several methods. One common approach involves the reaction of a phosphonate ester with an appropriate alkylating agent under basic conditions. For example, the reaction of diethyl phosphite with 2-cyanoethyl bromide in the presence of a base such as sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl (2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diprop-2-en-1-yl (2-cyanoethenyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diprop-2-en-1-yl (2-cyanoethenyl)phosphonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diprop-2-en-1-yl (2-cyanoethenyl)phosphonate is unique due to the presence of both a cyano group and a phosphonate group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in both synthetic and biological applications .

Properties

CAS No.

61256-75-5

Molecular Formula

C9H12NO3P

Molecular Weight

213.17 g/mol

IUPAC Name

3-bis(prop-2-enoxy)phosphorylprop-2-enenitrile

InChI

InChI=1S/C9H12NO3P/c1-3-7-12-14(11,9-5-6-10)13-8-4-2/h3-5,9H,1-2,7-8H2

InChI Key

VVMAQSQLZUYISC-UHFFFAOYSA-N

Canonical SMILES

C=CCOP(=O)(C=CC#N)OCC=C

Origin of Product

United States

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